Cefpimizole Sodium is the sodium salt form of cefpimizole, a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefpimizole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Related Compounds
Compound Description: Vancomycin hydrochloride is a glycopeptide antibiotic known for its potent bactericidal activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). [, , ]
Relevance: Several studies investigated the potential drug interactions and nephrotoxic effects when vancomycin hydrochloride is co-administered with cefpimizole sodium. [, ] Results suggested that cefpimizole sodium might decrease the renal clearance of vancomycin hydrochloride and potentially exacerbate its nephrotoxicity in rabbits. [, ]
Imipenem/Cilastatin Sodium
Compound Description: Imipenem/cilastatin sodium is a combination antibiotic consisting of imipenem, a carbapenem antibiotic, and cilastatin, a renal dehydropeptidase inhibitor. This combination exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. [, ]
Relevance: Research indicates that co-administration of imipenem/cilastatin sodium with vancomycin hydrochloride can attenuate the nephrotoxicity of vancomycin hydrochloride in rabbits, contrasting with the potential exacerbating effect observed with cefpimizole sodium. [, ]
Flomoxef Sodium
Compound Description: Flomoxef sodium is a second-generation oxacephem antibiotic, structurally similar to cephalosporins, and effective against a variety of Gram-positive and Gram-negative bacteria. [, ]
Relevance: Similar to imipenem/cilastatin sodium, flomoxef sodium demonstrated a protective effect against vancomycin hydrochloride-induced nephrotoxicity in rabbit models. [, ] This protective effect differs from the potential increase in nephrotoxicity observed when cefpimizole sodium is co-administered with vancomycin hydrochloride. []
Fosfomycin Sodium
Compound Description: Fosfomycin sodium is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action involves inhibiting bacterial cell wall synthesis at an early stage. [, ]
Relevance: Research suggests that fosfomycin sodium, like imipenem/cilastatin sodium and flomoxef sodium, can mitigate the nephrotoxic effects of vancomycin hydrochloride in rabbits. [, ] This protective effect contrasts with the potential increase in nephrotoxicity observed when cefpimizole sodium is co-administered with vancomycin hydrochloride. []
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic known for its activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. []
Relevance: Studies in rabbits indicated that ceftazidime, unlike imipenem/cilastatin sodium, flomoxef sodium, and fosfomycin sodium, did not attenuate the nephrotoxicity induced by vancomycin hydrochloride. [] This suggests a potential similarity in the effects of ceftazidime and cefpimizole sodium on vancomycin hydrochloride-induced nephrotoxicity. []
Fluconazole
Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections. []
Relevance: Research in rabbits demonstrated that, similar to ceftazidime, fluconazole did not demonstrate a protective effect against vancomycin hydrochloride-induced nephrotoxicity. []
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. []
Relevance: Cefotaxime served as a comparator to cefpimizole sodium in an in vitro study assessing activity against Haemophilus isolates. [] Both compounds demonstrated similar activity against beta-lactamase-negative isolates, with cefotaxime exhibiting slightly lower MIC50 values. []
Cefamandole
Compound Description: Cefamandole is a second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. []
Relevance: Cefamandole, alongside cefotaxime and other antibiotics, was used as a comparator to assess the in vitro activity of cefpimizole sodium against Haemophilus isolates. [] Cefpimizole sodium exhibited comparable activity to cefamandole against beta-lactamase-negative isolates, with cefamandole having slightly higher MIC50 values. []
Cefoperazone
Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, ]
Relevance: Cefoperazone was included in a study investigating the nephrotoxic effects of vancomycin hydrochloride when co-administered with various antibiotics, including cefpimizole sodium. [] The study found that cefoperazone, similar to cefpimizole sodium, did not alleviate the nephrotoxicity of vancomycin hydrochloride in rabbits. []
Moxalactam
Compound Description: Moxalactam is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. []
Relevance: Moxalactam was included as a comparator to cefpimizole sodium in an in vitro study evaluating activity against Haemophilus isolates. [] Cefpimizole sodium showed comparable activity to moxalactam against beta-lactamase-negative isolates, with moxalactam exhibiting slightly lower MIC50 values. []
Ampicillin, Azlocillin, Mezlocillin, and Piperacillin
Compound Description: These compounds are all penicillin-based antibiotics with activity against various Gram-positive and Gram-negative bacteria. []
Relevance: These penicillins were included in a study comparing the in vitro activity of various antibiotics, including cefpimizole sodium, against Haemophilus isolates. [] All four penicillins demonstrated less activity against beta-lactamase-producing isolates compared to cefpimizole sodium and other third-generation cephalosporins. []
Rifampin
Compound Description: Rifampin is an antibiotic that inhibits bacterial DNA-dependent RNA polymerase and is effective against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. []
Relevance: Rifampin was included in a study comparing its in vitro activity to cefpimizole sodium and other antibiotics against Haemophilus isolates. [] Rifampin demonstrated potent activity against all Haemophilus isolates, including beta-lactamase-producing strains. []
Sulfamethoxazole/Trimethoprim (SMX/TMP)
Compound Description: Sulfamethoxazole/trimethoprim (SMX/TMP) is a combination antibiotic commonly used to treat various bacterial infections. []
Relevance: SMX/TMP was included in a study evaluating the in vitro activity of cefpimizole sodium and other antibiotics against Haemophilus isolates. [] Similar to rifampin, SMX/TMP exhibited potent activity against all Haemophilus isolates, including beta-lactamase-producing strains. []
Cephalothin
Compound Description: Cephalothin is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive bacteria and some Gram-negative bacteria. []
Relevance: Cephalothin served as a positive control in a study investigating the tolerance and disposition of cefpimizole sodium in human volunteers. [] This suggests that cephalothin's pharmacokinetic and safety profiles were well-established and used as a benchmark for comparison with cefpimizole sodium. []
Source and Classification
Cefpimizole sodium is classified as a beta-lactam antibiotic, specifically within the cephalosporin subclass. It is derived from the natural penicillin structure, modified to enhance its antibacterial properties and spectrum of activity. The compound is synthesized through chemical processes that involve specific precursors and reagents, which will be discussed in detail in the synthesis section.
Synthesis Analysis
Methods and Technical Details
The synthesis of cefpimizole sodium involves several key steps:
Starting Materials: The synthesis typically begins with the appropriate cephalosporin core structure, which is modified through various chemical reactions.
Chemical Reactions: The process includes acylation and sulfonation reactions to introduce functional groups that enhance the antibiotic activity.
Solvent Use: Reactions are often conducted in organic solvents such as ethanol or propanol, sometimes in the presence of water to facilitate crystallization.
Crystallization: The final product is obtained by crystallizing the sodium salt form from the reaction mixture, which can include specific conditions like temperature control (15-40°C) and varying water content (0-50%) to achieve desired polymorphic forms .
Molecular Structure Analysis
Structure and Data
Cefpimizole sodium has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula can be represented as follows:
C16H18N4NaO5S
The structural features include:
A beta-lactam ring
A sulfonic acid group
Various side chains that contribute to its pharmacological properties
The three-dimensional conformation of cefpimizole sodium plays a crucial role in its interaction with bacterial enzymes .
Chemical Reactions Analysis
Reactions and Technical Details
Cefpimizole sodium undergoes several chemical reactions during its synthesis and application:
Hydrolysis: In aqueous environments, cefpimizole can hydrolyze, which may affect its stability and efficacy.
Acid-Base Reactions: As a sodium salt, cefpimizole sodium can participate in acid-base reactions, influencing its solubility and bioavailability.
Degradation Pathways: Under certain conditions (e.g., high temperatures), cefpimizole may degrade, leading to the formation of inactive metabolites .
Mechanism of Action
Process and Data
Cefpimizole sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are critical for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
Key points regarding its mechanism include:
Targeting PBPs: Cefpimizole binds preferentially to specific PBPs in bacteria.
Bactericidal Activity: The disruption of cell wall synthesis results in bactericidal effects against susceptible organisms .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Cefpimizole sodium typically appears as a white to off-white crystalline powder.
Solubility: It is soluble in water and common organic solvents, which aids in its formulation for intravenous administration.
Chemical Properties
Applications
Scientific Uses
Cefpimizole sodium is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Intravenous Therapy: Often administered intravenously for severe infections where rapid therapeutic levels are required.
Surgical Prophylaxis: Used as a prophylactic measure during surgeries to prevent postoperative infections.
Broad-Spectrum Coverage: Effective against a wide range of pathogens, making it suitable for empirical therapy before specific pathogens are identified .
7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM; n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.
BMS-986104 is a potent and selective S1P1 receptor modulator, which demonstrates ligand-biased signaling and differentiates from 1 in terms of cardiovascular and pulmonary safety based on preclinical pharmacology while showing equivalent efficacy in a T-cell transfer colitis model. Mechanistically, BMS-986104 exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay.
BMS-986115 has been used in trials studying the treatment of Various Advanced Cancer. GS/pan-Notch Inhibitor AL102 is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, GS/pan-Notch inhibitor AL102 binds to GS and blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor. This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes. This results in the induction of apoptosis and the inhibition of growth of tumor cells that overexpress Notch. Overexpression of the Notch signaling pathway plays an important role in tumor cell proliferation and survival. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains and leads to their activation.
BMS-986020 is under investigation in clinical trial NCT02017730 (To Evaluate The Relationship Between Plasma Drug Levels And Receptor Binding in Lung Using PET (Positron Emission Tomography) In Healthy Volunteers).